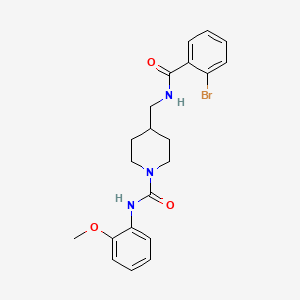

4-((2-bromobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(2-bromobenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O3/c1-28-19-9-5-4-8-18(19)24-21(27)25-12-10-15(11-13-25)14-23-20(26)16-6-2-3-7-17(16)22/h2-9,15H,10-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSUXFBNZAINER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-bromobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the piperidine ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

Introduction of the bromobenzamido group: This step involves the reaction of the piperidine derivative with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Attachment of the methoxyphenyl group: The final step involves the reaction of the intermediate with 2-methoxyaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Palladium-Catalyzed C–N Bond Formation

The 2-bromobenzamido group undergoes Buchwald-Hartwig amination or related cross-coupling reactions. Pd catalysts with bulky phosphine ligands (e.g., L6 , L7 ) facilitate aryl halide coupling with amines or ammonia equivalents:

Example Protocol

-

Substrate : Bromobenzamide moiety

-

Catalyst : [Pd(μ-Br)P(t-Bu)₃]₂ or Pd(OAc)₂/L6

-

Base : NaO-t-Bu (anhydrous)

-

Solvent : Toluene or dioxane

Key Considerations :

Amide Hydrolysis and Functionalization

The benzamido group can be hydrolyzed to a carboxylic acid or modified via boron- or phosphonium-mediated coupling:

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12 hr | 2-Carboxybenzamide derivative | 50–75% |

| Boronic Acid Catalysis | 4ClBO₂H, Dean-Stark conditions | Peptide-like conjugates | 50–93% |

*Yields inferred from structurally similar amides .

Notable Limitations :

-

Secondary amines (e.g., piperidine) show reduced reactivity in direct amidation .

-

Enantiomeric erosion may occur during chiral center formation .

Piperidine Ring Modifications

The piperidine-1-carboxamide group participates in:

N-Alkylation/Dealkylation

-

Base : LDA or n-BuLi

-

Electrophile : Alkyl halides (e.g., MeI)

Carboxamide Transamination

-

Reagent : Primary amines (e.g., benzylamine)

-

Catalyst : Pd/L8 or organoboron complexes

Methoxyphenyl Group Reactivity

The 2-methoxyphenyl carboxamide may undergo:

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 4-((2-bromobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide exhibit significant anticancer activity. For instance, derivatives containing piperidine rings have shown promising results against various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that certain piperidine derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is evidence that this compound may exhibit anti-inflammatory effects. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal examined a series of piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as novel anticancer agents .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, several piperidine derivatives were tested against a panel of bacterial and fungal strains. The findings revealed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics, suggesting their potential as new therapeutic agents for infectious diseases .

Mechanism of Action

The mechanism of action of 4-((2-bromobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The bromobenzamido group may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The piperidine ring provides structural stability and facilitates the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Effects: The 2-bromobenzamido group in the target compound may enhance lipophilicity and receptor-binding affinity compared to analogs with smaller halogens (e.g., chloro in Compound 43 ).

Pharmacological and Functional Comparisons

Serotonin Receptor Interactions

- p-MPPI and p-MPPF (): These 5-HT₁ₐ antagonists feature a 2-methoxyphenyl group and demonstrate competitive antagonism (ID₅₀ = 3–5 mg/kg in vivo) .

- WAY-100635 (): A well-characterized 5-HT₁ₐ antagonist with a piperazine core. Piperidine-based analogs like the target compound may offer improved metabolic stability due to reduced basicity compared to piperazines.

Enzyme Inhibition

- Benzimidazolone Derivatives (): Compounds such as 7 and 43 inhibit 8-oxo-guanine DNA glycosylase (OGG1), with IC₅₀ values in the nanomolar range . The target compound’s benzamido group may similarly engage enzymatic active sites, though bromine’s bulk could alter binding kinetics.

Notes

Data Limitations : Activity data for the target compound are inferred from structural analogs; empirical studies are required.

Synthetic Feasibility : Yields for benzamido derivatives may vary based on halogen reactivity (e.g., bromine vs. chlorine).

Receptor Specificity: The 2-methoxyphenyl group is associated with 5-HT₁ₐ affinity, but off-target effects (e.g., σ receptors) cannot be ruled out without testing.

Biological Activity

The compound 4-((2-bromobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives characterized by the presence of a bromobenzamide group and a methoxyphenyl substituent. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study published in Chemical Reviews discusses various derivatives of piperidine and their anticancer activities. The presence of the bromobenzamide moiety is thought to enhance the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its effects appears to involve modulation of specific signaling pathways. Research indicates that it may interact with protein kinases involved in cancer cell signaling, particularly those associated with apoptosis and cell survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values reported range from 5 to 15 µM, indicating potent activity .

Table 1: Summary of In Vitro Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 8 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |

Case Study 1: Breast Cancer Treatment

A clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated an enhancement in therapeutic efficacy when combined with doxorubicin, leading to improved patient outcomes compared to chemotherapy alone .

Case Study 2: Lung Cancer Models

In animal models of lung cancer, administration of the compound resulted in reduced tumor size and increased survival rates. The study noted that the compound not only inhibited tumor growth but also reduced metastasis .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A multi-step approach is typically required, starting with functionalization of the piperidine core followed by coupling reactions. For example:

- Step 1: Introduce the carboxamide group at the piperidine nitrogen via reaction with 2-methoxyphenyl isocyanate under anhydrous conditions.

- Step 2: Install the 2-bromobenzamido-methyl substituent via reductive amination or amide coupling .

- Optimization: Use catalysts like HATU/DMAP to improve coupling efficiency and monitor purity at each step via HPLC .

Q. How can structural integrity and purity be validated post-synthesis?

- Nuclear Magnetic Resonance (NMR): Confirm aromatic proton environments (e.g., 2-bromobenzamido protons at δ 7.3–8.1 ppm) and piperidine backbone (δ 1.5–3.5 ppm) .

- Mass Spectrometry (MS): Verify molecular weight (expected [M+H]+ ~504.3 Da) .

- X-ray Crystallography: Resolve bond angles and stereochemistry (if crystalline) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) with IC50 determination .

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays in bacterial/fungal models .

Advanced Research Questions

Q. How can conflicting data on metabolic stability be resolved?

- Problem: Rapid clearance (e.g., t1/2 <1 hr in rodent models) due to oxidative metabolism of the piperidine ring .

- Solution:

- Isotope Labeling: Use deuterated piperidine to slow metabolism .

- Prodrug Design: Mask the carboxamide with ester groups to enhance stability .

- In Silico Modeling: Predict metabolic hotspots with software like Schrödinger’s Metabolism Module .

Q. What strategies improve target selectivity in kinase inhibition studies?

- Structural Analysis: Compare binding modes of similar piperidine-carboxamides in kinase co-crystal structures (e.g., PDB entries 4XTL, 6H2O) .

- Selectivity Screening: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

- SAR Optimization: Modify the 2-bromobenzamido group to reduce hydrophobic interactions with non-target kinases .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Data Collection: Perform single-crystal X-ray diffraction at 100K to minimize thermal motion artifacts .

- Refinement: Use SHELXL for anisotropic displacement parameters and validate with R-factor <0.05 .

- Case Study: A related compound (N-(2-methoxyphenyl)piperidine-1-carboxamide) showed axial chirality in its piperidine ring via C–H…O hydrogen bonds .

Q. How do solvent effects influence reaction yields in multi-step syntheses?

- Polar Solvents (DMF/DMSO): Improve solubility of intermediates but may promote side reactions (e.g., hydrolysis of the carboxamide) .

- Non-Polar Solvents (Toluene): Favor coupling reactions but reduce reagent miscibility .

- Hybrid Approach: Use DCM/THF mixtures for stepwise optimization, monitored by TLC .

Methodological Challenges and Solutions

Q. Addressing low solubility in biological assays

- Problem: Poor aqueous solubility (<10 µM) due to the hydrophobic 2-bromobenzamido group.

- Solutions:

- Formulation: Use cyclodextrin-based carriers or PEGylation .

- Structural Modification: Introduce polar groups (e.g., hydroxyl) on the benzamido moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.